Sodium alpha-aminotoluene-4-sulphonamidate
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Overview
Description
Sodium alpha-aminotoluene-4-sulphonamidate is a chemical compound with the molecular formula C7H10N2NaO2S and a molecular weight of 209.22127 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a toluene ring, which is further substituted with a sulphonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium alpha-aminotoluene-4-sulphonamidate typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and eco-friendly .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for large-scale production . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium alpha-aminotoluene-4-sulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulphonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium alpha-aminotoluene-4-sulphonamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium alpha-aminotoluene-4-sulphonamidate involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Sodium sulfanilate: Similar structure but lacks the amino group.
Sodium p-toluenesulfonamide: Similar sulphonamide group but different substitution pattern on the toluene ring.
Sodium benzenesulfonamide: Lacks the toluene ring and amino group.
Uniqueness: Sodium alpha-aminotoluene-4-sulphonamidate is unique due to the presence of both an amino group and a sulphonamide group on the toluene ring.
Properties
CAS No. |
60758-21-6 |
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Molecular Formula |
C7H10N2NaO2S |
Molecular Weight |
209.22 g/mol |
InChI |
InChI=1S/C7H10N2O2S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11); |
InChI Key |
PPPMLTQGTDMRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.[Na] |
Origin of Product |
United States |
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